1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid
Description
Properties
Molecular Formula |
C8H9NO2S |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
1-(1,3-thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H9NO2S/c10-7(11)8(1-2-8)3-6-4-12-5-9-6/h4-5H,1-3H2,(H,10,11) |
InChI Key |
DEUWGGPYGCPMLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CSC=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid typically involves the reaction of thiazole derivatives with cyclopropane carboxylic acid precursors. One common method includes the alkylation of thiazole with a cyclopropane carboxylic acid derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are used.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated thiazoles, nitrothiazoles.
Scientific Research Applications
1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory and antiviral activities.
Industry: Utilized in the production of agrochemicals and biocides
Mechanism of Action
The mechanism of action of 1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The compound’s ability to undergo electrophilic substitution reactions allows it to form covalent bonds with biological molecules, thereby exerting its effects .
Comparison with Similar Compounds
Key Observations:
- Bioactivity : ACC is central to ethylene production in plants, acting as a biosynthetic precursor . In contrast, thiazole derivatives (e.g., compounds in ) are associated with antimicrobial or kinase-inhibitory activities, suggesting divergent biological roles.
- Synthetic Utility : The Boc-protected analog serves as a stable intermediate in peptide synthesis, whereas this compound’s thiazole group may enhance metabolic resistance in drug design.
Reactivity Trends:
- The thiazole ring’s electron-withdrawing nature may reduce cyclopropane ring strain compared to amino-substituted analogs like ACC.
- Boc-protected amines enhance solubility in organic phases, whereas thiazole derivatives likely exhibit mixed solubility due to polarizable sulfur atoms.
Pharmacological and Agrochemical Potential
- ACC : Critical in plant stress responses but lacks direct pharmacological use .
- Thiazole Derivatives : Demonstrated in vitro activity against cancer cells (e.g., compound 74 and 93 in ). The thiazole-methyl group in this compound may similarly target enzymes like kinases or cytochrome P450 isoforms.
Biological Activity
1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid is a heterocyclic compound that combines a thiazole ring with a cyclopropane carboxylic acid moiety. This unique structure contributes to its potential biological activities, making it an area of interest in medicinal chemistry and pharmacology. The thiazole ring is known for its aromaticity and has been associated with various biological activities, including antimicrobial and anticancer properties.
The molecular formula of this compound is , with a molecular weight of approximately 167.23 g/mol. The compound's structure can be summarized as follows:
| Structural Feature | Description |
|---|---|
| Thiazole Ring | Five-membered heterocycle containing sulfur and nitrogen |
| Cyclopropane Moiety | Three-membered carbon ring contributing to unique reactivity |
| Carboxylic Acid Group | Functional group that may influence biological interactions |
Antimicrobial Properties
Research indicates that compounds containing thiazole rings, including this compound, exhibit significant antimicrobial activity. Similar thiazole derivatives have been investigated for their ability to inhibit bacterial growth and combat fungal infections. The mechanism often involves the inhibition of specific enzymes or disruption of cellular processes in pathogens.
Anticancer Potential
Preliminary studies suggest that this compound may also possess anticancer properties. Thiazole derivatives have been shown to interact with cellular targets involved in cancer progression, potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells. Further investigation into the specific pathways affected by this compound is necessary to elucidate its full therapeutic potential.
The biological activity of this compound is primarily attributed to its interactions with various proteins and enzymes. These interactions can lead to alterations in enzymatic activity or protein function, which are critical for understanding its mechanism of action in biological systems. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly employed to study these binding interactions .
Synthesis and Application in Drug Development
The synthesis of this compound typically involves combining thiazole derivatives with cyclopropane carboxylic acids through various chemical reactions. This compound serves as a building block for more complex molecules in pharmaceutical research, highlighting its importance in drug development .
Q & A
Q. What are the established synthetic routes for 1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence cyclopropane ring formation?
The synthesis typically involves cyclopropanation of a thiazole-containing alkene precursor via carbene insertion or transition-metal-catalyzed methods. Key conditions include:
- Carbenoid reagents : Use of diazo compounds (e.g., ethyl diazoacetate) with catalysts like Cu(I) or Rh(II) to generate cyclopropane rings .
- Solvent and temperature : Reflux in acetic acid with sodium acetate enhances ring stability, as seen in analogous cyclopropane-carboxylic acid syntheses .
- Post-synthetic modifications : Functionalization of the thiazole ring (e.g., alkylation) may require protecting the carboxylic acid group to prevent side reactions .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : H and C NMR resolve cyclopropane ring protons (characteristic δ 0.8–1.5 ppm) and thiazole methylene coupling patterns .
- X-ray crystallography : Determines stereochemistry and confirms spatial arrangement of the thiazole and cyclopropane moieties .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (CHNOS) and isotopic distribution .
Q. How can researchers design initial bioactivity screens to evaluate antimicrobial potential against fungal pathogens like Candida spp.?
- In vitro assays : Minimum inhibitory concentration (MIC) tests using microbroth dilution (CLSI guidelines) .
- Comparative studies : Test against structurally similar compounds (e.g., thiazole derivatives lacking the cyclopropane group) to isolate structural contributions to activity .
Advanced Research Questions
Q. What computational and experimental strategies elucidate the role of the thiazole-methyl-cyclopropane motif in enzyme inhibition?
- Molecular docking : Simulate interactions with target enzymes (e.g., fungal cytochrome P450) using software like AutoDock Vina .
- Kinetic assays : Measure inhibition constants () under varying pH and temperature to assess binding thermodynamics .
- Isotopic labeling : F or C labels track metabolic stability and active-site interactions .
Q. How should contradictory data between in vitro cytotoxicity and in vivo toxicity profiles be systematically investigated?
- Pharmacokinetic profiling : Measure bioavailability, tissue distribution, and metabolic pathways (e.g., CYP450-mediated oxidation) .
- Species-specific models : Compare toxicity in zebrafish embryos (high-throughput) and murine models to identify interspecies metabolic differences .
- Metabolomics : Use LC-MS/MS to identify toxic metabolites (e.g., oxidized cyclopropane derivatives) .
Q. What methodologies enable precise cyclopropane ring modifications to enhance metabolic stability while retaining target affinity?
- Substituent engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative ring opening .
- Isosteric replacements : Replace cyclopropane with bicyclo[1.1.1]pentane to test steric and electronic effects .
- Protease stability assays : Expose derivatives to liver microsomes to quantify degradation rates .
Data Analysis and Optimization
Q. How can researchers resolve discrepancies in reported IC values across different studies?
- Standardized protocols : Adopt uniform assay conditions (e.g., ATP levels, cell viability markers) to minimize variability .
- Meta-analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to identify outliers and consensus values .
Q. What strategies optimize reaction yields for large-scale synthesis without compromising purity?
- Flow chemistry : Continuous reactors improve heat transfer and reduce side products during cyclopropanation .
- DoE (Design of Experiments) : Multivariate analysis identifies critical parameters (e.g., catalyst loading, reaction time) for yield optimization .
Comparative Studies
Q. How does the thiazole substituent influence reactivity compared to other heterocycles (e.g., tetrazole or imidazole)?
Q. What structural analogs of this compound show enhanced blood-brain barrier permeability for CNS-targeted applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
